Zeatin riboside
Overview
Description
Trans-Zeatin Riboside is a type of cytokinin, a class of plant hormones that play a crucial role in promoting cell division, shoot growth, and inhibiting root formation. It is a derivative of zeatin, which occurs in two isomers: trans-zeatin and cis-zeatin. Trans-Zeatin Riboside is considered the most active form and is involved in various developmental processes and environmental responses in plants .
Mechanism of Action
Target of Action
Zeatin riboside is a type of cytokinin, a class of phytohormones that play a key role in regulating various growth and developmental processes in plants . It acts as a local signal around the biosynthetic site . In addition to its role in plants, this compound has been shown to inhibit the activity of T lymphocytes, a type of white blood cell, by inducing the production of cyclic adenosine monophosphate (cAMP) and inhibiting the production of various cytokines .
Mode of Action
This compound interacts with its targets by being enzymatically converted to the ribotides via the purine salvage pathway and reactivated by the LONELY GUY enzyme . This conversion is essential for its function as a long-distance signal transported via the vascular system in plants . In the case of T lymphocytes, this compound treatment induces the production of cAMP, which is a common regulator of cellular responses .
Biochemical Pathways
This compound is involved in the cytokinin metabolic pathways. It can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In these pathways, this compound is converted to its active form, which then participates in various biochemical reactions that regulate growth and development in plants .
Pharmacokinetics
It is known that this compound and its active form are transported systemically within the plant, from the roots to the shoots .
Result of Action
The action of this compound results in various molecular and cellular effects. In plants, it regulates growth and developmental processes, including leaf size and meristem activity . In T lymphocytes, it inhibits the production of various cytokines, thereby affecting the immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the ratio of Zeatin to this compound in xylem and their delivery rate can change in response to environmental conditions . This allows plants to fine-tune their growth in fluctuating environments .
Biochemical Analysis
Biochemical Properties
Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of this compound differs depending on the organism, with different metabolic pathways observed in oat and tobacco .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with this compound prevalent in the developmental stages associated with limited growth .
Metabolic Pathways
This compound is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .
Subcellular Localization
The subcellular localization of this compound is influenced by its farnesylation. Farnesylation of this compound appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-Zeatin Riboside can be synthesized through several methods. One common approach involves the enzymatic conversion of trans-zeatin to trans-zeatin riboside via the purine salvage pathway. This process typically requires specific enzymes such as adenosine kinase and cytokinin riboside phosphorylase .
Industrial Production Methods
In industrial settings, trans-zeatin riboside is often produced through biotechnological methods involving microbial fermentation. This method leverages genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-Zeatin Riboside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of trans-zeatin riboside to its oxidized form, which can affect its biological activity.
Reduction: Reduction reactions can convert trans-zeatin riboside back to its active form from its oxidized state.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its activity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of trans-zeatin riboside, as well as substituted derivatives with altered biological activities .
Scientific Research Applications
Trans-Zeatin Riboside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cytokinins and their derivatives.
Biology: Trans-Zeatin Riboside is extensively used in plant biology to investigate its role in cell division, shoot growth, and root inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and anti-aging properties.
Comparison with Similar Compounds
Similar Compounds
Cis-Zeatin Riboside: Another isomer of zeatin riboside, which has a weaker biological impact compared to trans-zeatin riboside.
N6-(Δ2-isopentenyl) adenine (iP): A cytokinin with similar functions but different structural properties.
Dihydrothis compound: A hydrogenated form of this compound with distinct biological activities.
Uniqueness
Trans-Zeatin Riboside is unique due to its high biological activity and its role as a major long-distance signaling form in xylem vessels. It is more effective in regulating various growth and developmental processes in plants compared to its cis isomer and other cytokinin derivatives .
Properties
CAS No. |
6025-53-2 |
---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |
InChI Key |
GOSWTRUMMSCNCW-KRXBUXKQSA-N |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
melting_point |
180 - 182 °C |
Key on ui other cas no. |
28542-78-1 |
physical_description |
Solid |
Synonyms |
N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are zeatin riboside and its primary function in plants?
A1: this compound is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []
Q2: What other cytokinins are found alongside this compound in plants?
A2: Plants contain a diverse range of cytokinins in addition to this compound. These include zeatin, dihydrozeatin, dihydrothis compound, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]
Q3: How do the levels of this compound and other cytokinins change during leaf senescence in soybean plants?
A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of this compound, zeatin, dihydrozeatin, and dihydrothis compound in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []
Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?
A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly this compound and dihydrothis compound, indicating their potential role in delaying senescence. []
Q5: How is this compound metabolized in plants?
A5: this compound undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]
Q6: Are there any specific organs or tissues in plants where this compound accumulates?
A7: Research suggests that this compound accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]
Q7: Can external factors influence this compound levels in plants?
A8: Yes, environmental factors can impact this compound levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []
Q8: What is the significance of this compound in plant tissue culture?
A9: this compound is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of this compound in inducing shoot formation.
Q9: Can the combination of this compound with other plant growth regulators enhance its effects in tissue culture?
A10: Yes, combining this compound with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using this compound in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []
Q10: Does the concentration of this compound in the culture medium influence plant regeneration?
A11: Yes, the concentration of this compound plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM this compound. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L this compound showed optimal performance for in vitro direct regeneration from nodal explants. []
Q11: What are the potential applications of understanding this compound's role in plant development?
A11: A deeper understanding of this compound can be leveraged for various agricultural applications, including:
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